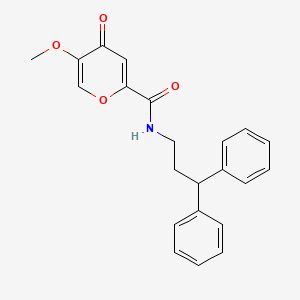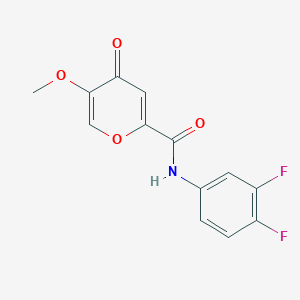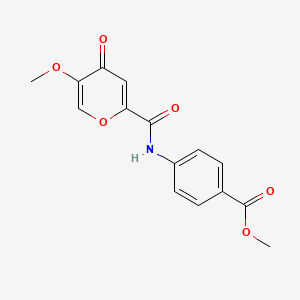
N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and is substituted with various functional groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3,4-Dimethoxyphenethylamine are synthesized through multi-step sequences starting from simpler compounds like vanillin .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, specific details about its structure could not be found .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s difficult to provide an accurate analysis .Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide primarily targets specific kinases, particularly CLK1 and DYRK1A . These kinases play crucial roles in regulating various cellular processes, including cell cycle progression, neuronal development, and response to DNA damage.
Mode of Action
The compound interacts with its targets by binding to the ATP-binding sites of CLK1 and DYRK1A kinases . This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. As a result, the signaling pathways regulated by these kinases are disrupted, leading to altered cellular functions.
Biochemical Pathways
By inhibiting CLK1 and DYRK1A, this compound affects several biochemical pathways. For instance, CLK1 is involved in the regulation of alternative splicing of pre-mRNA, while DYRK1A is implicated in neuronal development and cognitive functions . Inhibition of these kinases can lead to changes in gene expression and protein synthesis, impacting cell cycle regulation and neuronal signaling pathways.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed throughout the body, reaching its target sites. Metabolism may occur in the liver, where it is transformed into active or inactive metabolites. Finally, the compound and its metabolites are excreted via the kidneys . These properties influence its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the inhibition of CLK1 and DYRK1A kinases by this compound results in decreased phosphorylation of their substrates. This leads to altered cellular processes such as reduced cell proliferation, induction of apoptosis, and changes in neuronal signaling . These effects can be beneficial in treating diseases like cancer and neurodegenerative disorders.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by extreme pH levels or high temperatures, potentially reducing its effectiveness. Additionally, interactions with other drugs or biomolecules could alter its binding affinity to the target kinases, impacting its therapeutic outcomes .
Analyse Biochimique
Biochemical Properties
N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamines, thereby affecting neurotransmitter levels . Additionally, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions involves binding to the active sites of these enzymes, leading to either inhibition or modulation of their activity.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving neurotransmitters . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of key metabolites . These effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes such as monoamine oxidase and cytochrome P450, leading to inhibition or modulation of their activity . This binding can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as modulation of neurotransmitter levels and improvement in cognitive function . At higher doses, toxic or adverse effects can occur, including neurotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which can further influence biochemical pathways and cellular processes. The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, the compound can be transported across cell membranes by specific transporters, leading to its distribution within various tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as it may interact with specific biomolecules within these compartments. For example, its localization to the mitochondria can affect mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-19-11-5-4-9(6-12(11)20-2)16-15(18)13-7-10(17)14(21-3)8-22-13/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBPWRIUJXUGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6558607.png)
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6558609.png)
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}pyrazine-2-carboxamide](/img/structure/B6558611.png)
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-methylbenzamide](/img/structure/B6558615.png)
![N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B6558625.png)
![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558630.png)
![5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558639.png)
![N-[(4-fluorophenyl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558643.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558654.png)


![5-methoxy-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558671.png)


